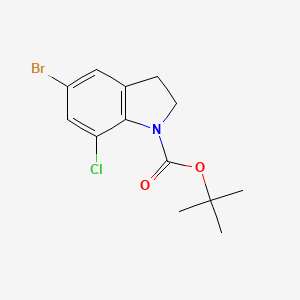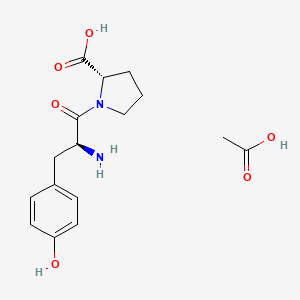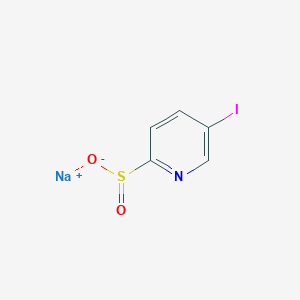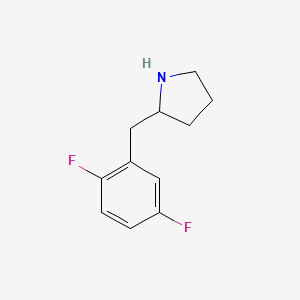![molecular formula C14H20IN3 B13656766 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[55]undecane is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the iodopyridinyl group. One common method involves the use of a Robinson annulation reaction, where aliphatic 4-substituted heterocyclic aldehydes react with methyl vinyl ketone to form the spirocyclic core. This is followed by hydrogenation to yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions with other reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodopyridinyl derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is not well-documented. its structure suggests that it could interact with various molecular targets and pathways. The presence of the iodopyridinyl group may allow for interactions with specific receptors or enzymes, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the iodopyridinyl group.
3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with different substituents.
Uniqueness
The uniqueness of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane lies in the presence of the iodopyridinyl group, which adds to its chemical versatility and potential applications. This differentiates it from other spirocyclic compounds and makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H20IN3 |
|---|---|
Poids moléculaire |
357.23 g/mol |
Nom IUPAC |
3-(4-iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20IN3/c15-12-1-6-17-13(11-12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
Clé InChI |
NPDLMOGPNJHGCY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C3=NC=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13656701.png)


![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)
